molecular formula C7H5NO3S B3162305 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione CAS No. 877142-62-6

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B3162305
CAS No.: 877142-62-6
M. Wt: 183.19 g/mol
InChI Key: KUYVNJOOVJOKCR-UHFFFAOYSA-N
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Description

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound with an intriguing fused ring system. Its chemical structure consists of a thieno[2,3-d][1,3]oxazine core, where the thieno ring (containing sulfur) and the oxazine ring (containing oxygen and nitrogen) are fused together. The methyl group at position 6 adds further complexity to its structure .


Synthesis Analysis

Several synthetic methods have been explored for the preparation of pyrido[2,3-d]pyrimidin-5-one derivatives, which share similarities with the thieno[2,3-d][1,3]oxazine scaffold. One such method involves the cyclization of 5-acetyl-4-aminopyrimidines under reflux conditions with MeONa in BuOH. Depending on the substituents present, this reaction leads to either pyrido[2,3-d]pyrimidin-5-one derivatives or pyrido[2,3-d]pyrimidin-7-one derivatives. The latter form arises when an activated CH2 group (e.g., PhCH2) is present in the amide moiety .


Molecular Structure Analysis

The molecular structure of this compound can be visualized using computational tools. It comprises a fused ring system with alternating sulfur, oxygen, and nitrogen atoms. The 3D conformation reveals the spatial arrangement of these atoms, influencing its chemical properties .


Chemical Reactions Analysis

The compound’s reactivity depends on the functional groups attached to its core structure. It can participate in nucleophilic substitutions, cyclizations, and other reactions typical of heterocyclic compounds. Further studies are needed to explore its specific reactivity patterns and potential applications .

Scientific Research Applications

Synthesis and Characterization

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione has been used in the synthesis of various organic compounds. For instance, it's involved in the synthesis of hybrids of natural alkaloids and thieno[2,3-d]pyrimidinones, offering potential in cancer therapy due to their cytotoxic effects on human cancer cells (Nie et al., 2018). Ahmed, Lofthouse, and Shaw (1974) also demonstrated its preparation from NN-dimethylurea, which further supports its utility in organic synthesis (Ahmed, Lofthouse, & Shaw, 1974).

Application in Heterocyclic Transformations

In heterocyclic chemistry, this compound has been utilized for various transformations. Singh, Aggarwal, and Kumar (1992) highlighted its role in the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones (Singh, Aggarwal, & Kumar, 1992).

Use in Combinatorial Chemistry

The compound is also significant in combinatorial chemistry, as demonstrated by Le Foulon et al. (2005), who synthesized a large library of thiophene ureidoacids using this compound (Le Foulon et al., 2005). This showcases its versatility in generating diverse molecular libraries for potential applications in drug discovery and development.

Facilitating Novel Organic Reactions

Furthermore, its use in facilitating novel organic reactions is evident from the work of Liu et al. (2018), where it was used in the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives (Liu et al., 2018). This indicates its potential in creating new organic compounds with various applications.

Mechanism of Action

Properties

IUPAC Name

6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-3-2-4-5(12-3)8-7(10)11-6(4)9/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYVNJOOVJOKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2-amino-5-methyl-thiophene-3-carboxylate (16.8 g, 299 mmol) was added to a solution of potassium hydroxide (25 g, 146 mmol) in 300 mL water. The solution was heated at 90° C. until to yield a clear solution. The solution was heated at same temperature for another 30 min and then cooled to 0° C. Trichloromethyl chloroformate (26.42 mL, 219 mmol) was added slowly without allowing the temperature to rise beyond 10° C. The solution was further stirred for 2 h. The precipitated solid was collected by vacuum filtration to yield 21.6 g (83%) of 6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione. 1H-NMR (DMSO-d6) δ 2.38 (d, J=1.2 Hz, 3H), 6.90 (q, J=1.2 Hz, 1H), 12.44 (b, 1H) ppm; EIMS m/z 184 (M+1).
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16.8 g
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25 g
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300 mL
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26.42 mL
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Synthesis routes and methods II

Procedure details

step 2—A suspension of 60b (4.0 g, 25.5 mmol) and dioxane (65 mL) was cooled to 5° C. Phosgene (22.5 mL of a 20% solution in toluene, 45.9 mmol) was added dropwise through a septum. The flask was equipped with a condenser and the mixture was refluxed for 4 h. After cooling the solvents were evaporated in vacuo to afford 5.0 g (100%) of 6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione (61a) which was used without purification: ms [M−H]=182.
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Quantity
4 g
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65 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Reactant of Route 5
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Reactant of Route 6
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

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